molecular formula C15H17NO B14122131 1-(4-Phenoxyphenyl)propan-1-amine CAS No. 473732-65-9

1-(4-Phenoxyphenyl)propan-1-amine

Cat. No.: B14122131
CAS No.: 473732-65-9
M. Wt: 227.30 g/mol
InChI Key: WHSQWQZVVBTEAG-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)propan-1-amine is an organic compound with the molecular formula C15H17NO It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)propan-1-amine typically involves the nucleophilic substitution reaction of 4-phenoxybenzyl chloride with ammonia or an amine. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

[ \text{4-Phenoxybenzyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as palladium or nickel may be used to facilitate the reaction under milder conditions. Additionally, continuous flow reactors can be employed to streamline the production process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(4-Phenoxyphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways, influence enzyme activity, or alter receptor function, depending on its specific application.

Comparison with Similar Compounds

1-(4-Phenoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:

    Fluoxetine: An antidepressant with a similar phenoxyphenyl structure.

    Venlafaxine: Another antidepressant with a related amine structure.

    Duloxetine: A serotonin-norepinephrine reuptake inhibitor with a comparable amine group.

These compounds share structural similarities but differ in their specific functional groups and pharmacological effects. This compound is unique due to its specific combination of phenoxy and amine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

473732-65-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(4-phenoxyphenyl)propan-1-amine

InChI

InChI=1S/C15H17NO/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11,15H,2,16H2,1H3

InChI Key

WHSQWQZVVBTEAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N

Origin of Product

United States

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